molecular formula C18H14ClFN2O2 B2535676 N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 153949-31-6

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B2535676
CAS RN: 153949-31-6
M. Wt: 344.77
InChI Key: PTQFDKGYODRCCI-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has shown potential in treating various neurological disorders. This drug belongs to the class of isoxazolecarboxamide compounds and has been extensively studied for its therapeutic effects.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) reveals insights into the metabolism and pharmacokinetics of complex molecules. SB-649868, an orexin receptor antagonist, showed extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolic pathways and disposition of similar compounds for therapeutic applications.

Synthetic Routes and Chemical Properties

The synthesis and characterization of fluorinated compounds, such as fluorinated 2-(4-aminophenyl)benzothiazoles, offer valuable insights into the development of novel compounds with enhanced biological properties. These compounds demonstrated potent cytotoxic activity in vitro, suggesting that modifications to the chemical structure of related molecules could yield significant therapeutic potential.

Therapeutic Applications

The development of compounds targeting specific receptors, such as nonpeptide angiotensin II receptor antagonists, illustrates the therapeutic applications of chemically engineered molecules. By altering specific functional groups, researchers can create molecules with high affinity for certain biological targets, offering potential treatments for conditions like hypertension.

Antimicrobial and Antipathogenic Activities

Studies on thiourea derivatives, such as those outlined in Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives, highlight the potential for compounds with certain functional groups to serve as antimicrobial agents. The incorporation of halogen atoms, as seen in N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, could influence the antipathogenic activity of these molecules.

properties

IUPAC Name

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-11-15(18(23)21-10-12-6-3-2-4-7-12)17(22-24-11)16-13(19)8-5-9-14(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFDKGYODRCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327237
Record name N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS RN

153949-31-6
Record name N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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